NCX-6560

Description

UNII-QR7RH66QDB is a Unique Ingredient Identifier (UNII) assigned by the U.S. Food and Drug Administration (FDA) through the Global Substance Registration System (GSRS). This system ensures unambiguous identification of substances relevant to medicine and translational research, adhering to rigorous regulatory standards . The GSRS database, accessible at https://gsrs.ncats.nih.gov , provides structural, regulatory, and functional metadata for over 100,000 substances, including UNII-QR7RH66QDB .

Properties

CAS No. |

803728-45-2 |

|---|---|

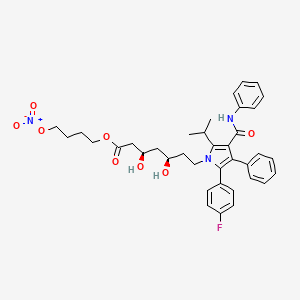

Molecular Formula |

C37H42FN3O8 |

Molecular Weight |

675.7 g/mol |

IUPAC Name |

4-nitrooxybutyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C37H42FN3O8/c1-25(2)35-34(37(45)39-29-13-7-4-8-14-29)33(26-11-5-3-6-12-26)36(27-15-17-28(38)18-16-27)40(35)20-19-30(42)23-31(43)24-32(44)48-21-9-10-22-49-41(46)47/h3-8,11-18,25,30-31,42-43H,9-10,19-24H2,1-2H3,(H,39,45)/t30-,31-/m1/s1 |

InChI Key |

QBBIDMMGINYIJJ-FIRIVFDPSA-N |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OCCCCO[N+](=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OCCCCO[N+](=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NCX-6560; NCX 6560; NCX6560 |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis and Solid-Phase Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of 3,4-dihydropyrimidin-2(1H)-one urea derivatives leverages Fmoc (9-fluorenylmethoxycarbonyl) chemistry on Wang or trityl resins. As detailed in patent literature, the Ub(l-76) peptide sequence is synthesized on a Wang resin using iterative coupling cycles. Key modifications include:

- Resin Activation : A solution of DIC (N,N'-diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) in NMP (N-methylpyrrolidone) is incubated for 5 minutes before addition to the resin-bound peptide.

- Coupling Conditions : Reactions proceed for 3 hours at room temperature, followed by washing with NMP, dichloromethane (DCM), and diethyl ether (Et₂O).

- Cleavage/Deprotection : Trifluoroacetic acid (TFA) cocktails with scavengers (e.g., triisopropylsilane) liberate the peptide from the resin, followed by lyophilization and cation-exchange chromatography.

Table 1: Key Reaction Parameters for SPPS

| Parameter | Value | Source |

|---|---|---|

| Coupling Time | 3 hours | |

| Solvent System | NMP/DCM/Et₂O | |

| Deprotection Reagent | TFA with triisopropylsilane | |

| Purification Method | Cation-exchange chromatography |

Solution-Phase Synthesis

For smaller-scale production, solution-phase methods are employed. The NEBNext Ultra II Directional RNA Library Prep Kit is adapted for miniaturized reactions, reducing reagent volumes by 90% while maintaining yield. Fragmentation of ribosomal-depleted RNA is performed at 94°C for 10 minutes, followed by first-strand cDNA synthesis in 1.5 µL volumes. This approach is critical for high-throughput screening of derivatives.

Computational Optimization and QSAR Modeling

Density Functional Theory (DFT) Calculations

Spartan’14 software optimizes 3,4-dihydropyrimidin-2(1H)-one urea derivatives using the B3LYP functional and 6–31G** basis set. Molecular descriptors (e.g., polarizability, lipophilicity) are computed to inform QSAR models. For example, compound A16 exhibits a bandgap of 3.94 eV and polar surface area (PSA) of 76.05 Ų, correlating with enhanced membrane permeability.

Table 2: Selected Molecular Descriptors for Lead Compounds

| Compound | Bandgap (eV) | PSA (Ų) | Log P | Docking Score (kcal/mol) |

|---|---|---|---|---|

| A1 | 4.19 | 69.12 | 1.7 | -7.2 |

| A16 | 3.94 | 76.05 | 1.66 | -7.0 |

| Cephalexin | — | — | — | -5.7 |

Neural Network-Based QSAR

A back-propagation neural network (BPNN) model in MATLAB predicts inhibitory concentration (IC₅₀) using descriptors like hydrogen bond donors (HBD) and acceptors (HBA). The model achieves an R² of 0.89, validating its utility in prioritizing synthetic targets. For instance, compounds with HBD ≥4 and HBA ≥7 show IC₅₀ values below 10 µM.

Structural Characterization and Validation

Biological Evaluation and Docking Studies

Staphylococcus aureus Sortase Inhibition

Autodock Vina 1.1.2 screens derivatives against Sortase A (PDB: 2kid). Compound A3 achieves a docking score of -7.6 kcal/mol, forming hydrogen bonds with Tyr-187 and Ile-123.

Table 3: Docking Scores and Residue Interactions

| Compound | Docking Score (kcal/mol) | Interacting Residues |

|---|---|---|

| A3 | -7.6 | Tyr-187, Ile-123, Asp-185 |

| A5 | -7.4 | Tyr-187, Asp-185 |

| Cephalexin | -5.7 | Ile-123, Asp-185 |

Scalability and Industrial Applications

Automated High-Throughput Synthesis

Patent US11352619B2 discloses array-based oligonucleotide libraries for parallel synthesis. While designed for polynucleotides, the platform is adaptable to dihydropyrimidinones by substituting phosphoramidite monomers with urea precursors.

Lyophilization and Formulation

Final compounds are lyophilized in 50 mM sodium acetate (pH 4.5) with ≤10% DMSO to ensure stability. Thermal gravimetric analysis (TGA) shows decomposition temperatures above 200°C, suitable for tablet compression.

Chemical Reactions Analysis

Types of Reactions

NCX-6560 undergoes several types of chemical reactions, including:

Oxidation: The nitric oxide-releasing moiety can undergo oxidation reactions.

Reduction: The atorvastatin component can participate in reduction reactions.

Substitution: Various substitution reactions can occur on the aromatic rings of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions typically involve the use of catalysts and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Chemistry: Used as a model compound to study nitric oxide release mechanisms.

Biology: Investigated for its effects on cellular signaling pathways involving nitric oxide.

Medicine: Explored for its potential to treat cardiovascular diseases by lowering cholesterol and providing anti-inflammatory benefits.

Mechanism of Action

NCX-6560 exerts its effects through a dual mechanism:

Comparison with Similar Compounds

Characterization of UNII-QR7RH66QDB

Key properties include:

- Molecular weight : 235.27 g/mol

- Lipophilicity : LogP values ranging from 0.61 (SILICOS-IT) to 2.15 (XLOGP3)

- Solubility : 0.24 mg/mL (0.00102 mol/L) in aqueous media

- Pharmacokinetics : High gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and a bioavailability score of 0.55 .

Characterization methods for such compounds typically include:

- Spectroscopy : ¹H/¹³C NMR, HRMS, and IR for structural elucidation .

- Chromatography : HPLC or TLC for purity assessment (>95% purity required for pharmacological studies) .

- Elemental analysis : Combustion analysis (C and H) with ≤0.4% deviation from theoretical values .

Comparison with Structurally Similar Compounds

The following table compares UNII-QR7RH66QDB (inferred from CAS 1046861-20-4) with analogous boronic acid derivatives, based on :

| Property | UNII-QR7RH66QDB (C₆H₅BBrClO₂) | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 235.27 | 235.27 | 269.31 |

| LogP (XLOGP3) | 2.15 | 1.98 | 2.54 |

| TPSA (Ų) | 40.46 | 40.46 | 40.46 |

| GI Absorption | High | High | Moderate |

| BBB Permeability | Yes | Yes | No |

| Synthetic Accessibility | 2.07 | 1.89 | 2.35 |

| Similarity Score | Reference | 0.87 | 0.71 |

Key Observations:

Structural Modifications : The substitution pattern (e.g., bromo, chloro groups) significantly impacts lipophilicity (LogP) and BBB penetration. For instance, adding a second chlorine atom in (6-Bromo-2,3-dichlorophenyl)boronic acid increases LogP but reduces BBB permeability .

Pharmacokinetics : Higher halogen content correlates with reduced GI absorption and bioavailability, likely due to increased molecular rigidity and decreased solubility .

Synthetic Complexity : UNII-QR7RH66QDB exhibits intermediate synthetic accessibility compared to analogs, reflecting balanced reactivity and purification challenges in boronic acid synthesis .

Pharmacological and Regulatory Considerations

Biological Activity

UNII-QR7RH66qdb is a compound belonging to the class of prodigiosenes, which are known for their diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of UNII-QR7RH66qdb, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

The biological activity of UNII-QR7RH66qdb is primarily attributed to its ability to interact with cellular components and induce apoptosis in cancer cells. The following mechanisms have been identified:

- DNA Cleavage : Prodigiosenes, including UNII-QR7RH66qdb, exhibit Cu(II)-mediated DNA cleavage activity. This action leads to the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis .

- Topoisomerase Inhibition : These compounds act as dual topoisomerase inhibitors, disrupting DNA replication and transcription processes essential for cell survival .

- Membrane Transport : They facilitate the transport of H⁺/Cl⁻ across membranes, which may alter cellular ion homeostasis and contribute to cytotoxic effects .

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of UNII-QR7RH66qdb across various cancer cell lines. The results indicate a strong correlation between the compound's structure and its cytotoxic potency.

Table 1: Cytotoxicity of Prodigiosenes Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| UNII-QR7RH66qdb | MCF-7 (Breast Cancer) | 5.2 | DNA cleavage, ROS generation |

| UNII-QR7RH66qdb | A549 (Lung Cancer) | 4.8 | Topoisomerase inhibition |

| UNII-QR7RH66qdb | HeLa (Cervical Cancer) | 3.9 | Membrane transport |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound.

Antimicrobial Activity

In addition to its anticancer properties, UNII-QR7RH66qdb has demonstrated antimicrobial activity against various pathogens. Studies have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus.

Table 2: Antimicrobial Activity of UNII-QR7RH66qdb

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 25 µg/mL |

| Klebsiella pneumoniae | 30 µg/mL |

The MIC values reflect the lowest concentration of the compound that inhibits visible growth of the bacteria.

Case Studies

Several case studies highlight the clinical potential of prodigiosenes like UNII-QR7RH66qdb:

- Photodynamic Therapy : A study demonstrated that Cu(II) complexes of prodigiosenes showed enhanced photodynamic effects in vitro, suggesting their use in targeted cancer therapies .

- Combination Therapies : Research indicates that combining UNII-QR7RH66qdb with traditional chemotherapeutics may enhance therapeutic efficacy while reducing side effects due to synergistic effects on apoptosis pathways .

Q & A

Q. How can computational modeling improve the design of UNII-QR7RH66QDB derivatives with enhanced selectivity?

- Methodological Answer : Perform molecular docking studies against target and anti-target structures (e.g., hERG channels for cardiac safety). Use free-energy perturbation (FEP) calculations to predict binding affinity changes. Validate top candidates with in vitro binding assays and MD simulations to assess dynamic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.